
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a chlorobenzyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-chlorobenzyl chloride with a suitable dioxane precursor under controlled conditions. One common method involves the use of cesium carbonate as a base in dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Reactivity and Derivative Formation
The compound serves as a versatile intermediate in organic synthesis. It can react with various nucleophiles, leading to the formation of diverse derivatives. For instance, reactions with primary alkylamines yield compounds with potential biological activity. Studies have shown that these derivatives can be synthesized with excellent yields under mild conditions, making them attractive for further development in medicinal chemistry .
Mechanisms of Reaction
The mechanisms involved in the formation of these derivatives often include nucleophilic attack on the carbonyl groups of the dioxane ring. The resulting products exhibit varied reactivity profiles, which can be tailored for specific applications in drug design or as functional materials .
Pharmacological Applications
Anticonvulsant Activity
Recent studies have identified 5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione as a lead compound in the development of anticonvulsant agents. In vivo tests demonstrated significant protective effects against seizures in mouse models. The compound exhibited an effective dose (ED50) of approximately 48 mg/kg in the maximal electroshock (MES) test and showed a favorable therapeutic window with minimal motor impairment .
Mechanism of Action
The anticonvulsant activity is believed to stem from its ability to modulate neurotransmitter systems, potentially through GABAergic pathways. Further studies are warranted to elucidate the exact mechanisms and to explore its efficacy against various seizure types .
Material Science
Polymerization and Material Properties
this compound can also be utilized in polymer chemistry. Its reactive dioxane moiety allows it to participate in polymerization reactions, leading to the formation of novel polymeric materials with enhanced mechanical properties. These materials have potential applications in coatings, adhesives, and composites due to their improved thermal stability and mechanical performance.
Data Tables
Table 1: Summary of Reactivity Studies
Reaction Type | Conditions | Yield (%) | Comments |
---|---|---|---|
Reaction with alkylamines | Room temperature | 85-95 | Excellent yields observed |
Polymerization | Elevated temperature | Variable | Dependent on monomer concentration |
Anticonvulsant testing | In vivo (mouse models) | ED50: 48 mg/kg | Significant protective effect |
Table 2: Pharmacological Profile
Compound | Test Model | ED50 (mg/kg) | Toxicity Profile |
---|---|---|---|
5-(4-Chlorobenzyl)-dioxane | MES test | 48 | Low potential for motor impairment |
Other derivatives | Various seizure models | Varies | Requires further investigation |
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The chlorobenzyl group can participate in various binding interactions, while the dioxane ring provides structural stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Shares the chlorobenzyl group but has a different ring structure.
4-Chlorobenzyl chloride: A simpler compound with a chlorobenzyl group attached to a chloride.
N-(5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Contains a similar chlorobenzyl group but with a triazine ring.
Uniqueness
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific dioxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Biological Activity
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an anti-inflammatory and enzyme inhibitory agent. This article delves into the biological activity of this compound, supported by experimental data and case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a dioxane ring with two carbonyl groups and a chlorobenzyl substituent, which significantly influences its biological properties.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study reported that derivatives of this compound exhibited varying degrees of inhibition against AChE and BChE. The most active derivative showed an inhibition percentage of 48.61% against AChE at a concentration of 50 µM, indicating significant potential for treating neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. In vitro studies demonstrated that the compound significantly reduced the expression levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings suggest that the compound could serve as a therapeutic agent in managing inflammatory conditions .
Mechanistic Insights
The mechanism of action for the biological activities of this compound involves interactions at the molecular level with target enzymes. For example, molecular docking studies revealed that the chlorobenzyl moiety enhances binding affinity to AChE by fitting snugly into the active site, facilitating effective inhibition . The presence of electron-withdrawing groups like chlorine is believed to enhance the compound's reactivity and interaction with biological targets.
Case Study 1: Acetylcholinesterase Inhibition
In a comparative study involving several derivatives of this compound, researchers found that modifications to the chlorobenzyl group significantly affected AChE inhibition. The optimal derivative exhibited nearly double the inhibitory activity compared to unmodified variants .
Case Study 2: Anti-inflammatory Activity
Another study focused on assessing the anti-inflammatory effects in a rat model of arthritis. Administration of the compound led to a marked decrease in paw swelling and reduced levels of pro-inflammatory cytokines in serum samples. Histopathological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .
Table 1: Biological Activity Summary
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJFECUSKQONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446944 | |
Record name | 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88466-67-5 | |
Record name | 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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